2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)acetamide
Overview
Description
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)acetamide is a complex organic compound that features a morpholine ring, a naphthylsulfonyl group, and a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)acetamide typically involves multiple steps:
Formation of the Morpholine Derivative: This can be achieved by reacting methylamine with diethylene glycol, followed by hydrogenolysis of N-formylmorpholine.
Introduction of the Naphthylsulfonyl Group: This step involves sulfonylation of the naphthyl group using appropriate sulfonyl chlorides under basic conditions.
Coupling with Glycinamide: The final step involves coupling the morpholine derivative with glycinamide in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-methylmorpholine N-oxide.
Reduction: The naphthylsulfonyl group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and naphthylsulfonyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH~4~) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: N-methylmorpholine N-oxide.
Reduction: Reduced naphthylsulfonyl derivatives.
Substitution: Various substituted morpholine and naphthylsulfonyl derivatives.
Scientific Research Applications
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-methylmorpholine: A simpler analog used as a base catalyst.
Naphthylsulfonyl derivatives: Compounds with similar sulfonyl groups but different substituents.
Glycinamide derivatives: Compounds with variations in the glycinamide backbone.
Uniqueness
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)acetamide is unique due to its combination of a morpholine ring, naphthylsulfonyl group, and glycinamide backbone, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.
Properties
IUPAC Name |
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-21(15-19(23)20-8-9-22-10-12-26-13-11-22)27(24,25)18-7-6-16-4-2-3-5-17(16)14-18/h2-7,14H,8-13,15H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOMGJLURVTVMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCN1CCOCC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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